molecular formula C21H18ClN5 B11492401 (4S,4aR,5S,8R)-2-amino-4-(2-chlorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo[7]annulene-1,3,3-tricarbonitrile

(4S,4aR,5S,8R)-2-amino-4-(2-chlorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo[7]annulene-1,3,3-tricarbonitrile

Cat. No.: B11492401
M. Wt: 375.9 g/mol
InChI Key: WHMVSIICGXGYPV-QCEDGFBPSA-N
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Description

The compound (4S,4aR,5S,8R)-2-amino-4-(2-chlorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo7annulene-1,3,3-tricarbonitrile is a complex organic molecule with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. Its unique structure, which includes multiple chiral centers and a fused ring system, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4aR,5S,8R)-2-amino-4-(2-chlorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo7annulene-1,3,3-tricarbonitrile typically involves multiple steps, starting from readily available starting materials. One common approach is to use a series of cyclization reactions to form the fused ring system, followed by functional group modifications to introduce the amino and nitrile groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, reagents, and catalysts would be carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

The compound (4S,4aR,5S,8R)-2-amino-4-(2-chlorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo7annulene-1,3,3-tricarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the nitrile groups can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, the compound’s potential pharmacological properties could be explored. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in the treatment of diseases where traditional therapies are ineffective.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its structural features may impart desirable characteristics such as enhanced stability, reactivity, or functionality.

Mechanism of Action

The mechanism of action of (4S,4aR,5S,8R)-2-amino-4-(2-chlorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo7annulene-1,3,3-tricarbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects may be mediated through the modulation of these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (4S,4aR,5S,8R)-2-amino-4-(2-fluorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo7annulene-1,3,3-tricarbonitrile
  • (4S,4aR,5S,8R)-2-amino-4-(2-bromophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo7annulene-1,3,3-tricarbonitrile

Uniqueness

The uniqueness of (4S,4aR,5S,8R)-2-amino-4-(2-chlorophenyl)-10-methyl-4,4a,5,6,7,8-hexahydro-3H-5,8-epiminobenzo7annulene-1,3,3-tricarbonitrile lies in its specific substitution pattern and the presence of multiple chiral centers. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C21H18ClN5

Molecular Weight

375.9 g/mol

IUPAC Name

(1S,2R,3S)-5-amino-3-(2-chlorophenyl)-12-methyl-12-azatricyclo[7.2.1.02,7]dodeca-5,7-diene-4,4,6-tricarbonitrile

InChI

InChI=1S/C21H18ClN5/c1-27-12-6-7-17(27)18-14(8-12)15(9-23)20(26)21(10-24,11-25)19(18)13-4-2-3-5-16(13)22/h2-5,8,12,17-19H,6-7,26H2,1H3/t12?,17-,18+,19-/m0/s1

InChI Key

WHMVSIICGXGYPV-QCEDGFBPSA-N

Isomeric SMILES

CN1[C@H]2CCC1C=C3[C@H]2[C@@H](C(C(=C3C#N)N)(C#N)C#N)C4=CC=CC=C4Cl

Canonical SMILES

CN1C2CCC1C3C(C(C(=C(C3=C2)C#N)N)(C#N)C#N)C4=CC=CC=C4Cl

Origin of Product

United States

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